molecular formula C17H24ClN3O2 B4707749 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide

Cat. No. B4707749
M. Wt: 337.8 g/mol
InChI Key: PXXJKHKUOURZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the activation of B-cell receptor signaling and other immune cell signaling pathways. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases and B-cell malignancies.

Mechanism of Action

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide binds to the ATP-binding site of SYK and inhibits its kinase activity. This leads to downstream inhibition of B-cell receptor signaling and other immune cell signaling pathways, ultimately resulting in decreased proliferation and survival of B-cells and other immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on B-cell receptor signaling and other immune cell signaling pathways. This leads to decreased proliferation and survival of B-cells and other immune cells, which may be beneficial in the treatment of autoimmune diseases and B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide is its specificity for SYK, which reduces the likelihood of off-target effects. Additionally, this compound has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases and B-cell malignancies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several potential future directions for the research and development of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide. One direction is to investigate its efficacy in clinical trials for the treatment of autoimmune diseases and B-cell malignancies. Another direction is to explore the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide has been extensively studied in preclinical models of autoimmune diseases and B-cell malignancies. In vitro studies have shown that this compound inhibits SYK signaling and downstream pathways, leading to decreased proliferation and survival of B-cells and other immune cells. In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth and improving survival in animal models of B-cell lymphoma and leukemia.

properties

IUPAC Name

N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-4-15(22)19-14-7-5-6-13(18)16(14)20-8-10-21(11-9-20)17(23)12(2)3/h5-7,12H,4,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXJKHKUOURZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)Cl)N2CCN(CC2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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